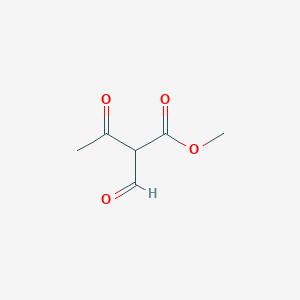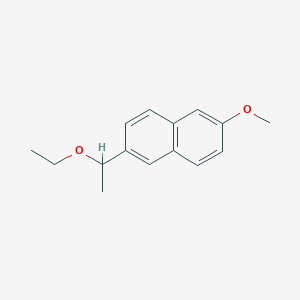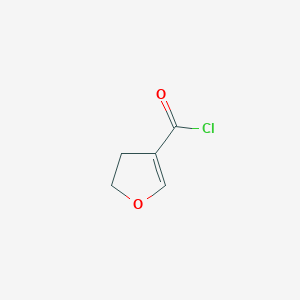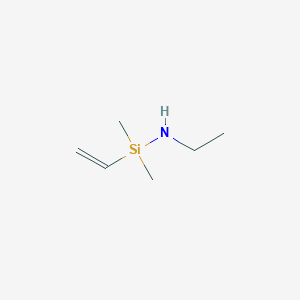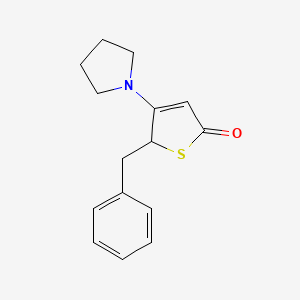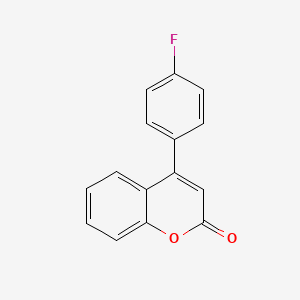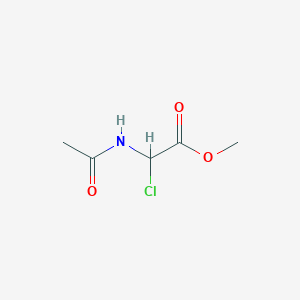![molecular formula C15H15Cl2NO2S B14301924 3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine CAS No. 113826-07-6](/img/structure/B14301924.png)
3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a butane-1-sulfonyl group and a 2,4-dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine typically involves the following steps:
Formation of the 2,4-dichlorophenyl intermediate: This step involves the chlorination of phenyl compounds to introduce chlorine atoms at the 2 and 4 positions.
Attachment of the butane-1-sulfonyl group: This is achieved through sulfonylation reactions, where a sulfonyl chloride reacts with the intermediate to form the sulfonyl group.
Coupling with pyridine: The final step involves coupling the sulfonylated intermediate with pyridine under specific reaction conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes, followed by efficient coupling reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]benzene: Similar structure but with a benzene ring instead of pyridine.
3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]thiophene: Contains a thiophene ring instead of pyridine.
Uniqueness
3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine is unique due to its specific combination of functional groups and the presence of a pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
113826-07-6 |
|---|---|
Molekularformel |
C15H15Cl2NO2S |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
3-[1-(2,4-dichlorophenyl)butylsulfonyl]pyridine |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-2-4-15(13-7-6-11(16)9-14(13)17)21(19,20)12-5-3-8-18-10-12/h3,5-10,15H,2,4H2,1H3 |
InChI-Schlüssel |
NQQFOBSOHQMGME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)
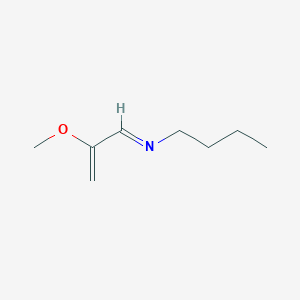
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
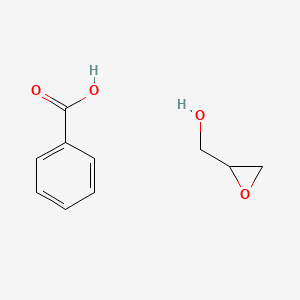
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)
![1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14301881.png)
